

Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA)

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Compound of Interest

Compound Name: C14H14Cl2O2

Cat. No.: B8036094

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A Note on the Chemical Formula: The provided chemical formula **C14H14Cl2O2** appears to be a typographical error. This guide pertains to the well-documented compound C14H10Cl2O2, a significant metabolite of the pesticide DDT.

This technical guide provides a comprehensive overview of 2,2-bis(4-chlorophenyl)acetic acid (DDA), a key metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). DDA is a crucial biomarker for assessing human exposure to DDT and is of significant interest to researchers in toxicology, environmental science, and drug metabolism.^[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its position in metabolic pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound with the molecular formula C14H10Cl2O2 is formally known by its IUPAC name and a variety of synonyms used across scientific literature and chemical databases.

IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid^[2]

Synonyms:

- Bis(4-chlorophenyl)acetic acid^[2]
- p,p'-Dichlorodiphenylacetic acid^[2]
- DDA^[2]

- 4,4'-DDA[2]
- Di(p-chlorophenyl)acetic acid[2]
- Dichlorodiphenylacetic acid[2]
- Bis(p-chlorophenyl)acetic acid[2]
- Benzeneacetic acid, 4-chloro- α -(4-chlorophenyl)-[2]
- NSC 4279[2]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of DDA.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ Cl ₂ O ₂	[3][4]
Molecular Weight	281.13 g/mol	[3][4]
Melting Point	167-169 °C	
Boiling Point	403.8 ± 35.0 °C (Predicted)	[5]
Density	1.373 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	4.37 ± 0.10 (Predicted)	[5]
CAS Number	83-05-6	[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DDA and its analysis in biological matrices.

Synthesis of 2,2-bis(4-chlorophenyl)acetic acid

A common method for the synthesis of DDA is from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT).[6]

Materials:

- 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified)
- Diethylene glycol
- Potassium hydroxide
- Water
- 20% Sulfuric acid
- Norit (activated carbon)
- 95% Ethanol

Procedure:

- A mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane is placed in a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a thermometer.[6]
- To this mixture, a solution of 63 g (1.12 mole) of potassium hydroxide in 35 ml of water is added.[6]
- The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[6]
- After refluxing, the mixture is allowed to cool and then poured into 1 liter of cold water with vigorous stirring.[6]
- The insoluble material is filtered and washed twice with 50-ml portions of warm water.[6]
- The filtrate is boiled gently for 5 minutes with 2 g of Norit.[6]
- The carbon is removed by filtration, and the filtrate is acidified to litmus with approximately 120 ml of 20% sulfuric acid, followed by an additional 30 ml of the acid.[6]

- The mixture is cooled to 0–5°C, and the resulting precipitate is collected by suction filtration.
[\[6\]](#)
- The precipitate is washed with water until free of sulfate ions and then dried at 100–110°C to yield di-(p-chlorophenyl)acetic acid.[\[6\]](#)
- For purification, the product can be dissolved in boiling 95% ethanol, filtered, and then water is added to the boiling filtrate until it becomes turbid. The solution is then cooled to 0–5°C to crystallize the purified product.[\[6\]](#)

Analysis of DDA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a general guideline for the determination of DDA in urine samples.

1. Sample Preparation (Extraction and Derivatization):

- Internal Standard: An appropriate internal standard, such as a stable isotope-labeled analog of DDA, is added to a known volume of the urine sample.
- Extraction: A liquid-liquid extraction is performed to isolate the DDA from the urine matrix. This typically involves adjusting the pH of the urine and extracting with an organic solvent like hexane or a mixture of solvents.
- Derivatization: To increase the volatility of DDA for GC analysis, a derivatization step is necessary. This can be achieved by converting the carboxylic acid group to an ester, for example, by reaction with a derivatizing agent like pentafluorobenzyl bromide (PFBBr) or by methylation.

2. GC-MS Analysis:

- Gas Chromatograph (GC): The derivatized extract is injected into the GC. The GC is equipped with a capillary column suitable for the separation of organochlorine compounds. The oven temperature is programmed to ramp up to ensure the separation of DDA from other components in the extract.

- Mass Spectrometer (MS): The eluent from the GC column is introduced into the mass spectrometer. The MS is typically operated in either full-scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, specific ions characteristic of the derivatized DDA are monitored.

3. Data Analysis:

- Identification: The identification of DDA is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram to that of a known standard.
- Quantification: The concentration of DDA in the urine sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared from standards of known concentrations.

Metabolic Pathway of DDT to DDA

DDA is the primary urinary metabolite of DDT in humans.^[1] The metabolic conversion of DDT to DDA is a multi-step process. One of the proposed pathways involves the initial dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is a persistent metabolite. However, the major pathway leading to the excretable DDA involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), which is then further metabolized to DDA.



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